

Technical Guide: Physicochemical Properties of 3,6-Dibromo-1,2,4-triazine

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Compound of Interest

Compound Name: 3,6-Dibromo-1,2,4-triazine

Cat. No.: B15206549

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available information on **3,6-Dibromo-1,2,4-triazine**. It is important to note that specific experimental data for this compound is limited in publicly accessible literature. Therefore, some sections of this guide are based on predicted data and information extrapolated from related 1,2,4-triazine derivatives. All data should be verified through experimental analysis.

Introduction

The 1,2,4-triazine scaffold is a significant heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. The introduction of halogen substituents, such as bromine, can significantly modulate the physicochemical properties and biological activity of the parent heterocycle. **3,6-Dibromo-1,2,4-triazine** is a key intermediate for the synthesis of more complex 3,6-disubstituted-1,2,4-triazines, making a thorough understanding of its properties and reactivity crucial for the design and development of novel therapeutic agents.

Physicochemical Properties

Quantitative experimental data for **3,6-Dibromo-1,2,4-triazine** is not extensively reported. The following tables summarize the available predicted and basic identification data.

Table 1: General and Predicted Physicochemical Properties of **3,6-Dibromo-1,2,4-triazine**

Property	Value	Source
Molecular Formula	C ₃ HBr ₂ N ₃	
Molecular Weight	238.87 g/mol	
CAS Number	2383781-01-7	
Appearance	Yellow solid	
Predicted Boiling Point	342.6 ± 34.0 °C	Not experimentally verified
Predicted Density	2.353 ± 0.06 g/cm ³	Not experimentally verified
Storage Temperature	0-8 °C	

Table 2: Spectroscopic Data

Specific ¹H and ¹³C NMR spectral data for **3,6-Dibromo-1,2,4-triazine** are not readily available in the reviewed literature. For related 1,2,4-triazine derivatives, the chemical shifts are influenced by the nature and position of the substituents.

Solubility Profile

While specific solubility data for **3,6-Dibromo-1,2,4-triazine** is not available, halogenated triazines generally exhibit low solubility in water and higher solubility in organic solvents.

Table 3: Expected Solubility of **3,6-Dibromo-1,2,4-triazine**

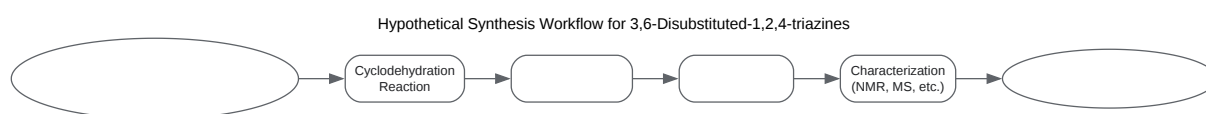
Solvent	Expected Solubility
Water	Low
Dichloromethane	Soluble
Chloroform	Soluble
Ethyl Acetate	Soluble
Ethanol	Sparingly soluble to soluble
Dimethyl Sulfoxide (DMSO)	Soluble

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **3,6-Dibromo-1,2,4-triazine** is not explicitly described in the available literature. However, general synthetic strategies for 3,6-disubstituted-1,2,4-triazines can be adapted. A plausible synthetic approach is the cyclodehydration of a β -keto-N-acylsulfonamide with hydrazine salts.^[1]

Hypothetical Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of a 3,6-disubstituted-1,2,4-triazine, which could be adapted for **3,6-Dibromo-1,2,4-triazine**.



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Caption: Generalized workflow for the synthesis of 3,6-disubstituted-1,2,4-triazines.

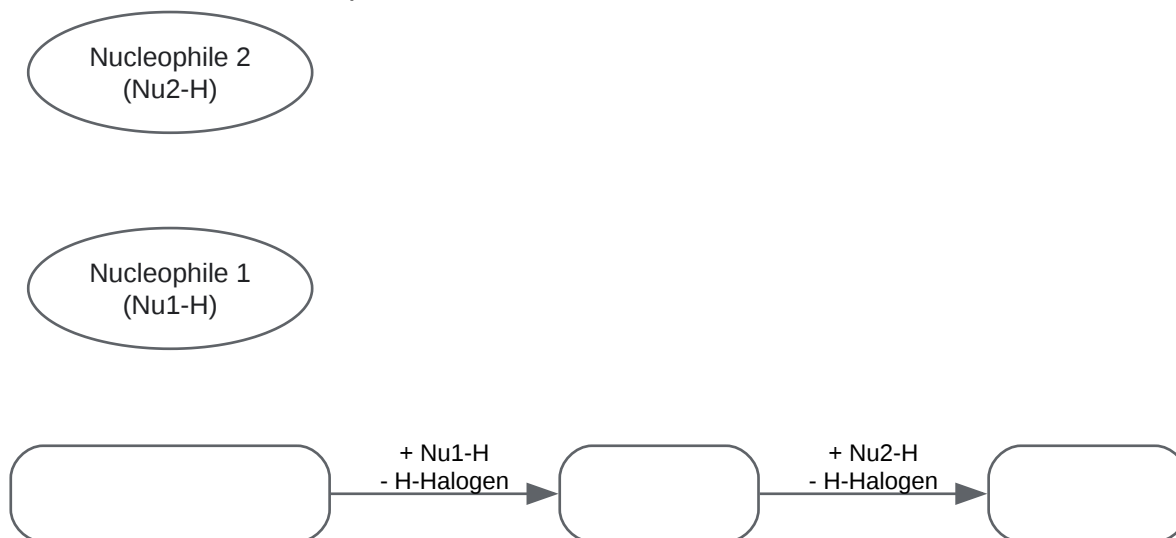
Reactivity and Potential for Derivatization

The two bromine atoms on the 1,2,4-triazine ring are expected to be susceptible to nucleophilic substitution, providing a versatile platform for the synthesis of a library of 3,6-disubstituted analogs. The reactivity of the bromine atoms can be influenced by the electronic nature of the nucleophile and the reaction conditions.

Nucleophilic Substitution Pathway

The following diagram illustrates the general pathway for nucleophilic substitution on a dihalotriazine core.

Nucleophilic Substitution on a Dihalotriazine Core



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Caption: General reaction pathway for the derivatization of dihalotriazines.

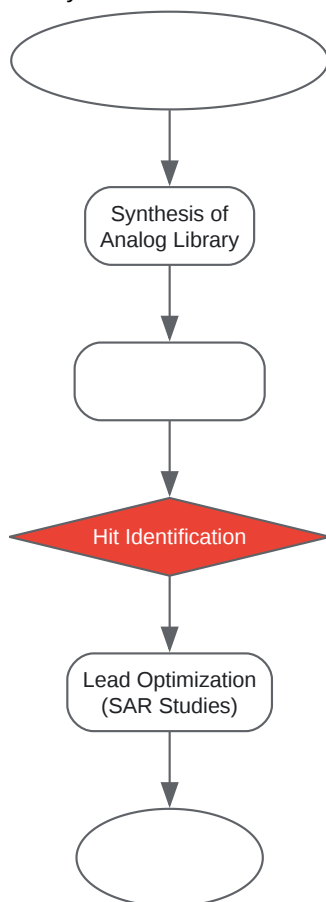
Applications in Drug Development

While there is no specific biological data for **3,6-Dibromo-1,2,4-triazine**, the 1,2,4-triazine core is present in numerous compounds with therapeutic potential. Derivatives have been investigated as antagonists for receptors such as the adenosine A2A receptor, which is a target in Parkinson's disease research.[2] The ability to readily derivatize the 3 and 6 positions of the triazine ring makes this scaffold attractive for structure-activity relationship (SAR) studies.

Logical Relationship in Drug Discovery

The following diagram illustrates the logical flow from a core scaffold to a potential drug candidate.

Drug Discovery Workflow from a Core Scaffold



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Caption: Logical workflow in scaffold-based drug discovery.

Safety Information

3,6-Dibromo-1,2,4-triazine is associated with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment should be used when handling this compound.

Conclusion

3,6-Dibromo-1,2,4-triazine is a potentially valuable building block in medicinal chemistry due to the versatile reactivity of its bromine substituents. However, a significant lack of publicly available, experimentally determined physicochemical data necessitates further

characterization of this compound. The information and workflows provided in this guide are intended to serve as a foundation for researchers and drug development professionals interested in exploring the potential of 3,6-disubstituted-1,2,4-triazine derivatives. It is strongly recommended that the properties and reactivity of **3,6-Dibromo-1,2,4-triazine** be thoroughly investigated experimentally before its use in synthetic applications.

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References

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- 2. Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
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